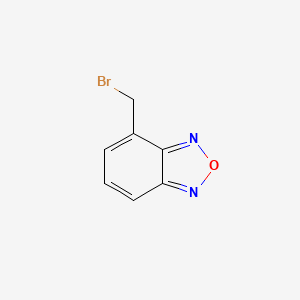

4-(Bromomethyl)-2,1,3-benzoxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUZQEBZOGPUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383586 | |

| Record name | 4-(bromomethyl)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32863-30-2 | |

| Record name | 4-(bromomethyl)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2,1,3-benzoxadiazole is a key heterocyclic aromatic compound utilized primarily as a fluorescent labeling reagent and a versatile building block in organic synthesis. Its utility stems from the benzoxadiazole (also known as benzofurazan) core, which imparts desirable electronic and photophysical properties, and the reactive bromomethyl group, which allows for covalent attachment to various nucleophiles. The benzoxadiazole moiety often functions as an electron-accepting unit, and when conjugated with electron-donating groups, can result in molecules with strong intramolecular charge transfer (ICT) characteristics. This property is fundamental to its application as an environmentally sensitive fluorophore.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to aid researchers in its effective utilization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 32863-30-2 | [1] |

| Molecular Formula | C₇H₅BrN₂O | [1] |

| Molecular Weight | 213.03 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 77-79 °C | |

| IUPAC Name | This compound | [1] |

| SMILES | BrCC1=CC=CC2=NON=C12 | [1] |

| InChIKey | OFUZQEBZOGPUBJ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Synthesis of 4-Methyl-2,1,3-benzoxadiazole: Cyclization of a substituted o-nitroaniline.

-

Bromination: Free-radical bromination of the methyl group of 4-Methyl-2,1,3-benzoxadiazole.

The following diagram illustrates the synthetic pathway:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-Methyl-2,1,3-benzoxadiazole

This protocol is based on the general synthesis of 2,1,3-benzoxadiazoles from o-nitroanilines.

Materials:

-

3-Methyl-2-nitroaniline

-

Sodium hypochlorite solution (commercial bleach)

-

Triphenylphosphine

-

Toluene

-

Dichloromethane

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Oxidative Cyclization:

-

In a round-bottom flask, dissolve 3-methyl-2-nitroaniline in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of sodium hypochlorite solution dropwise with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-methyl-2,1,3-benzoxadiazole N-oxide.

-

-

Reduction:

-

Dissolve the crude N-oxide in toluene.

-

Add a slight excess of triphenylphosphine.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the toluene under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to yield pure 4-methyl-2,1,3-benzoxadiazole.

-

Experimental Protocol: Bromination of 4-Methyl-2,1,3-benzoxadiazole

This protocol is adapted from the bromination of the analogous 4-methyl-2,1,3-benzothiadiazole.[2]

Materials:

-

4-Methyl-2,1,3-benzoxadiazole

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄)

-

Standard laboratory glassware and equipment for reflux and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2,1,3-benzoxadiazole in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to obtain this compound.

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Starting Material (Bromination) | 4-Methyl-2,1,3-benzoxadiazole | [2] |

| Reagents (Bromination) | N-Bromosuccinimide (NBS), Benzoyl peroxide | [2] |

| Solvent (Bromination) | Carbon tetrachloride (CCl₄) | [2] |

| Reaction Temperature (Bromination) | 80-85 °C | [2] |

| Yield (Bromination) | ~77.6% (reported for the thiadiazole analog) | [2] |

Application in Fluorescent Labeling of Thiols

This compound is a thiol-reactive fluorescent probe. The bromomethyl group reacts with the thiol group of cysteine residues in proteins via a nucleophilic substitution reaction, forming a stable thioether linkage. This reaction is the basis for its use in labeling and detecting proteins.

Reaction Mechanism with Cysteine

The reaction proceeds via an Sₙ2 mechanism where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.

Caption: Reaction of this compound with cysteine.

Experimental Protocol: Fluorescent Labeling of Proteins

This is a general protocol for labeling cysteine residues in proteins. Optimal conditions may vary depending on the specific protein.

Materials:

-

Protein containing accessible cysteine residues

-

This compound

-

Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Dithiothreitol (DTT) or β-mercaptoethanol (for quenching)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat with a reducing agent like DTT (e.g., 10 mM) for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column before labeling.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO.

-

Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM to react with any unreacted labeling reagent.

-

-

Purification:

-

Remove the excess, unreacted labeling reagent and the quenching agent by size-exclusion chromatography. The labeled protein will elute in the void volume, while the smaller molecules will be retained.

-

The following diagram outlines the experimental workflow for protein labeling:

Caption: Experimental workflow for fluorescently labeling proteins.

Quantitative Fluorescence Data

The following table summarizes the estimated photophysical properties of the thiol adduct of this compound, based on data for structurally similar NBD-thiol conjugates.

| Parameter | Estimated Value | Reference (Analogous Compounds) |

| Excitation Maximum (λex) | ~470 nm | [1] |

| Emission Maximum (λem) | ~530 nm | [1] |

| Molar Extinction Coefficient (ε) | ~13,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | Moderate (solvent dependent) |

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction. Causes serious eye irritation and may cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its straightforward synthesis and reactivity with thiols make it an effective fluorescent probe for labeling and studying proteins. This guide provides the necessary technical information, including detailed protocols and quantitative data, to facilitate its successful application in the laboratory. As with any chemical reagent, proper safety precautions should always be observed during its handling and use.

References

4-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(bromomethyl)-2,1,3-benzoxadiazole, a versatile heterocyclic compound. It serves as a crucial intermediate in organic synthesis and has significant applications as a fluorogenic derivatizing agent for labeling and detecting biomolecules.[1][2] The document details its synthesis via side-chain bromination, summarizes its key physicochemical properties, and outlines standard characterization protocols.

Physicochemical Properties

This compound is a solid organic compound at room temperature.[2][3] Its structure uniquely combines the fluorescent properties of the 2,1,3-benzoxadiazole (benzofurazan) core with the reactive potential of a bromomethyl group.[1] This combination makes it a valuable reagent in various chemical and biological applications.

| Property | Value | Reference |

| CAS Number | 32863-30-2 | [3][4] |

| Molecular Formula | C₇H₅BrN₂O | [3][4] |

| Molecular Weight | 213.03 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 77-79 °C | [3] |

| Purity | ≥ 97% | [3] |

Synthesis Pathway

The primary route for synthesizing this compound is through the side-chain bromination of 4-methyl-2,1,3-benzoxadiazole. This transformation is typically achieved via a free-radical substitution mechanism known as the Wohl-Ziegler reaction.[1][5] This method utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, with a radical initiator to start the reaction.[1][5][6]

Caption: Synthesis of this compound.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol outlines the synthesis of this compound from 4-methyl-2,1,3-benzoxadiazole.

Materials:

-

4-methyl-2,1,3-benzoxadiazole

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-2,1,3-benzoxadiazole (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with water to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: General experimental workflow for the synthesis.

Characterization

The synthesized compound is characterized using various analytical techniques to confirm its identity, purity, and structure.

-

Melting Point: The melting point is determined using a standard melting point apparatus and compared to the literature value (77-79°C) to assess purity.[3]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 213.9 or 215.9, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum in CDCl₃ is expected to show characteristic signals for the aromatic protons on the benzoxadiazole ring and a key singlet for the bromomethyl (-CH₂Br) protons. The singlet for the -CH₂Br group would likely appear around δ 4.5-5.0 ppm. The aromatic protons would appear as multiplets in the δ 7.0-8.0 ppm region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms. The bromomethyl carbon is expected in the range of δ 30-35 ppm, while the aromatic and heterocyclic carbons would appear further downfield.

-

Applications in Research and Development

This compound is primarily recognized for its role as a fluorogenic derivatizing agent.[1] The benzoxadiazole moiety is inherently fluorescent, and the highly reactive bromomethyl group allows for covalent labeling of nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues or the amine groups of lysine.[1]

The labeling process often results in a "turn-on" fluorescence response. The parent compound is weakly fluorescent, but upon reaction and covalent attachment to a biomolecule, the electronic properties of the benzoxadiazole ring are altered, leading to a significant enhancement in fluorescence quantum yield.[1] This property provides a high signal-to-noise ratio, making it an excellent tool for bioimaging and analytical chemistry.[1] This mechanism is shared by similar and widely used reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[1][7][8]

Caption: Mechanism of action as a fluorogenic labeling agent.

References

- 1. This compound | 32863-30-2 | Benchchem [benchchem.com]

- 2. CAS 32863-30-2: this compound [cymitquimica.com]

- 3. 32863-30-2 this compound AKSci Y8733 [aksci.com]

- 4. This compound | CAS 32863-30-2 [matrix-fine-chemicals.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-(Bromomethyl)-2,1,3-benzoxadiazole

An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of the Physical, Chemical, and Application Properties of this compound

Executive Summary

This compound, also known as 4-(bromomethyl)benzofurazan, is a heterocyclic organic compound featuring a benzoxadiazole core functionalized with a reactive bromomethyl group. This unique structure makes it a valuable intermediate in organic synthesis and a potent tool in chemical biology and materials science. The electron-withdrawing nature of the benzoxadiazole ring system enhances the reactivity of the bromomethyl group, making it highly susceptible to nucleophilic substitution. This property is widely exploited for the development of fluorescent probes, as the benzoxadiazole moiety can exhibit environmentally sensitive fluorescence, particularly upon conjugation to biomolecules. This guide provides a detailed overview of its properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for a technical audience.

Physical and Chemical Properties

This compound is typically a solid at room temperature.[1][2] Its core structure consists of a benzene ring fused to an oxadiazole ring, a scaffold known for its unique electronic properties.[2][3] The presence of the bromomethyl group makes it a versatile reagent for introducing the fluorescent benzoxadiazole moiety onto other molecules.[2]

Physical Data

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 32863-30-2 | [1][2][4][5] |

| Molecular Formula | C₇H₅BrN₂O | [1][2][4][5] |

| Molecular Weight | 213.03 g/mol | [1][4] |

| Appearance | Solid | [1][2] |

| Melting Point | 77-79 °C | [1] |

| Solubility | Data not available in cited sources. Generally soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Acetonitrile. | |

| Storage | Long-term storage recommendations vary; cool (2-8°C), dry, and dark conditions are advisable to prevent degradation. | [6] |

Spectral Data

While specific spectral data sets for this compound were not found in the provided search results, the expected characteristics can be predicted based on its structure.

| Spectrum Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring (typically in the δ 7.0-8.5 ppm range) and a characteristic singlet for the benzylic methylene protons (-CH₂Br) (typically in the δ 4.5-5.0 ppm range). |

| ¹³C NMR | Resonances for the aromatic carbons and a distinct signal for the benzylic carbon. |

| IR Spectroscopy | Characteristic absorption bands for C-H aromatic stretching, C=C and C=N ring stretching, N-O stretching, and the C-Br stretching frequency. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (213.03 g/mol ), showing a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

Chemical Reactivity and Synthesis

Reactivity Profile

The primary mode of reactivity for this compound is the nucleophilic displacement of the bromide ion.[3] The electron-withdrawing benzoxadiazole ring polarizes the C-Br bond, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3] This reaction is the foundation for its use as a derivatization agent.

Synthesis and Purification Workflow

The synthesis of this compound typically starts with a suitable precursor, such as 4-methyl-2,1,3-benzoxadiazole, which undergoes radical bromination. The resulting crude product is then purified using standard laboratory techniques.

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of this compound from 4-methyl-2,1,3-benzoxadiazole via radical bromination.

Materials:

-

4-methyl-2,1,3-benzoxadiazole

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or Acetonitrile (anhydrous)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2,1,3-benzoxadiazole (1.0 eq) in the chosen anhydrous solvent.

-

Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove oxygen.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of the radical initiator (e.g., AIBN, ~0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux (the temperature will depend on the solvent) and maintain reflux for several hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Cooling: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.

Experimental Protocol: Purification

Procedure:

-

Initial Work-up: Cool the reaction mixture in an ice bath. The succinimide by-product will precipitate. Remove the solid by filtration.[3]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

Primary Purification (Recrystallization): Dissolve the crude solid in a minimum amount of a hot solvent mixture (e.g., ethyl acetate/hexane) and allow it to cool slowly to form crystals of the pure product.[3]

-

Secondary Purification (Column Chromatography): If further purification is needed, subject the material to silica gel column chromatography. Elute with a non-polar to moderately polar solvent system (e.g., a gradient of hexane/ethyl acetate) to separate the product from any remaining impurities.[3]

-

Final Isolation: Combine the pure fractions identified by TLC and evaporate the solvent to yield the final, pure solid product.[3]

Applications in Research and Drug Development

The benzoxadiazole scaffold is a well-known fluorophore used in the development of fluorescent probes.[3] Its derivatives are employed to label biomolecules, taking advantage of their environmentally sensitive emission properties.[3][7]

Fluorescent Labeling of Biomolecules

This compound is an excellent reagent for fluorescently labeling molecules containing nucleophilic groups, such as thiols (cysteine residues in proteins) and amines (lysine residues or N-termini).[3][8] The parent compound is often weakly fluorescent, but upon covalent attachment to a biomolecule, its fluorescence properties can be significantly enhanced or shifted, providing a "turn-on" signal for detection.[7]

References

- 1. 32863-30-2 this compound AKSci Y8733 [aksci.com]

- 2. CAS 32863-30-2: this compound [cymitquimica.com]

- 3. This compound | 32863-30-2 | Benchchem [benchchem.com]

- 4. This compound | CAS 32863-30-2 [matrix-fine-chemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-(BROMOMETHYL)-2,1,3-BENZOTHIADIAZOLE CAS#: 16405-99-5 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole (CAS Number 32863-30-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2,1,3-benzoxadiazole, also known as 4-(bromomethyl)benzo[c][1][2][3]oxadiazole, is a versatile heterocyclic compound widely utilized in biomedical research and drug discovery.[4] Its core structure features a benzoxadiazole moiety, a stable aromatic system that also imparts unique electronic and photophysical properties.[5] The presence of a reactive bromomethyl group makes it an effective alkylating agent, particularly for nucleophilic residues such as thiols and amines.[4] This reactivity, combined with the fluorescent nature of its derivatives, establishes this compound as a valuable tool for fluorescently labeling biomolecules, enabling their detection and tracking in complex biological systems.[1][6] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental applications, and its role as a fluorescent probe in biological imaging.

Chemical and Physical Properties

This compound is typically a solid compound with the molecular formula C₇H₅BrN₂O.[4] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 32863-30-2 | [7] |

| Molecular Formula | C₇H₅BrN₂O | [7] |

| Molecular Weight | 213.034 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| SMILES | BrCC1=CC=CC2=NON=C12 | [7] |

| InChIKey | OFUZQEBZOGPUBJ-UHFFFAOYSA-N | [7] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted aniline derivative. A common synthetic route involves the formation of the benzoxadiazole ring system followed by bromination of the methyl group.

Synthesis of the 2,1,3-Benzoxadiazole Core

A general and effective method for synthesizing the 2,1,3-benzoxadiazole core begins with the cyclization of a 2-nitroaniline precursor.[5] This process typically involves an oxidation step to form the N-oxide intermediate, which is subsequently reduced to yield the benzoxadiazole ring.[5]

Bromination of the Methyl Group

Following the formation of the methylated benzoxadiazole, the bromomethyl group can be introduced via a radical bromination reaction. This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride.

Below is a diagram illustrating a plausible synthetic pathway.

Experimental Protocols

General Protocol for Fluorescent Labeling of Cysteine Residues in Proteins

The primary application of this compound is the fluorescent labeling of proteins through the alkylation of cysteine residues.[8] The protocol below is a general guideline and may require optimization for specific proteins.[9]

Materials:

-

Protein of interest with accessible cysteine residues

-

This compound

-

Reducing agent (e.g., DTT or TCEP)

-

Alkylation Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, containing 1 mM EDTA)

-

Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

-

Desalting spin column or dialysis equipment

-

Anhydrous DMSO or DMF

Procedure:

-

Protein Reduction: Dissolve the protein in Alkylation Buffer. Add a 10-fold molar excess of a reducing agent like DTT or TCEP and incubate for 1 hour at 37°C to ensure all cysteine residues are in their reduced state.[9]

-

Removal of Reducing Agent: It is crucial to remove the reducing agent before adding the labeling reagent.[10] This can be achieved using a desalting spin column or by dialysis against the Alkylation Buffer.[9]

-

Labeling Reaction: Prepare a stock solution of this compound in anhydrous DMSO or DMF. Add a 10- to 50-fold molar excess of the labeling reagent to the protein solution.[9] Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.[9]

-

Quenching: Stop the reaction by adding a quenching solution, such as L-cysteine, to a final concentration that is in 100-fold molar excess over the labeling reagent.[9] Incubate for 30 minutes at room temperature.[9]

-

Purification: Remove the excess, unreacted labeling reagent and the quenching agent by size-exclusion chromatography or dialysis.[11]

Protocol for Live-Cell Imaging of Intracellular Thiols

The fluorescent derivatives of this compound, often referred to as NBD derivatives, are valuable probes for imaging intracellular thiols.[12] The following is a generalized protocol for live-cell imaging.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

Live-cell imaging medium (serum-free, phenol red-free)

-

This compound stock solution in DMSO

-

Fluorescence microscope with appropriate filter sets (e.g., excitation around 430-470 nm and emission around 520-550 nm)[12][13]

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.[2]

-

Labeling Solution Preparation: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically in the low micromolar range).

-

Cell Labeling: Aspirate the culture medium, wash the cells once with pre-warmed imaging medium, and then add the labeling solution.[2]

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined time (e.g., 30-60 minutes).[6]

-

Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.[3]

-

Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with fluorescence microscopy.[6]

Data Presentation

Spectroscopic Data

While a specific, publicly available, fully characterized spectrum for this compound is not readily found, data for structurally similar compounds can provide an estimation of the expected spectral characteristics.

| Data Type | Expected Characteristics | Reference(s) |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the bromomethyl protons (CH₂Br) around 4.5-5.0 ppm. | [14] |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm, a signal for the bromomethyl carbon (CH₂Br) around 30-35 ppm. | [14] |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z ≈ 212 and 214 in an approximate 1:1 ratio due to the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of Br and CH₂Br. | [15] |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (~1400-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). | [16][17] |

Photophysical Properties of NBD Derivatives

The fluorescence properties of the labeled biomolecules are of primary interest. The quantum yield of NBD-labeled peptides can vary depending on the local environment.

| Property | Typical Value Range | Reference(s) |

| Excitation Maximum (λ_ex) | 430 - 496 nm | [1][12][13] |

| Emission Maximum (λ_em) | 520 - 688 nm | [1][12][13] |

| Fluorescence Quantum Yield (Φ_F) | 0.007 - 0.047 (for NBD-labeled peptides) | [1][18] |

Applications in Studying Cellular Signaling

While direct evidence of this compound being used to elucidate a specific, named signaling pathway is limited in the readily available literature, its utility in studying cellular signaling is implicit in its function as a thiol-reactive fluorescent probe.

Redox Signaling

Many cellular signaling pathways are regulated by the redox state of specific cysteine residues in proteins.[19] Reactive oxygen species (ROS) can lead to the oxidation of these thiols, altering protein function and signal transduction.[20] By reacting with reduced thiols, this compound can be used to assess the basal redox state of the proteome and to detect changes in thiol oxidation in response to stimuli, thereby providing insights into redox-sensitive signaling events.[19][21]

Protein-Protein Interactions

The strategic placement of a cysteine residue in a protein of interest allows for its specific labeling with this compound. This can be utilized in various fluorescence-based assays to study protein-protein interactions, such as Förster Resonance Energy Transfer (FRET), where the NBD fluorophore can act as either a donor or an acceptor.[8][22]

The diagram below illustrates a conceptual workflow for investigating changes in protein thiol content as a readout for redox signaling.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its ability to selectively label nucleophilic residues, particularly thiols, combined with the favorable fluorescent properties of its derivatives, makes it an invaluable reagent for a wide range of applications, from fundamental studies of protein structure and function to the investigation of complex cellular processes such as redox signaling. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in the development of novel fluorescent probes for biological discovery.

References

- 1. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 32863-30-2: this compound [cymitquimica.com]

- 5. This compound | 32863-30-2 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CAS 32863-30-2 [matrix-fine-chemicals.com]

- 8. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciforum.net [sciforum.net]

- 12. Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Bromomethylbenzoic acid(6232-88-8) IR Spectrum [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]

- 19. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Redox signaling at the crossroads of human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. VISUALIZATION OF MOLECULAR INTERACTIONS BY FLUORESCENCE COMPLEMENTATION - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(Bromomethyl)-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-2,1,3-benzoxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and applications, with a focus on its utility as a fluorescent labeling agent.

Core Properties and Data

This compound is a derivative of the benzoxadiazole heterocyclic system. The presence of a reactive bromomethyl group makes it a valuable intermediate for the synthesis of more complex molecules and a reagent for the chemical modification of biomolecules.

| Property | Value |

| Molecular Formula | C₇H₅BrN₂O |

| Molecular Weight | 213.03 g/mol |

| Appearance | Solid |

| CAS Number | 32863-30-2 |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process, starting from a suitable ortho-substituted aniline. The initial step involves the formation of the benzoxadiazole ring system, followed by the bromination of the methyl group.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Methyl-2,1,3-benzoxadiazole

This procedure is adapted from the synthesis of the related 2,1,3-benzothiadiazole.

-

Materials: 2,3-Diaminotoluene, thionyl chloride (SOCl₂), pyridine (or another suitable base), and an anhydrous solvent (e.g., toluene, dichloromethane).

-

Procedure:

-

Dissolve 2,3-diaminotoluene in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thionyl chloride in the same solvent to the flask. The reaction is exothermic and should be controlled.

-

After the addition is complete, add pyridine to neutralize the generated HCl.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC).

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-methyl-2,1,3-benzoxadiazole.

-

Step 2: Bromination of 4-Methyl-2,1,3-benzoxadiazole

This step involves the radical bromination of the methyl group.

-

Materials: 4-Methyl-2,1,3-benzoxadiazole, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide or AIBN), and a non-polar solvent (e.g., carbon tetrachloride).

-

Procedure:

-

Dissolve 4-methyl-2,1,3-benzoxadiazole in the solvent in a round-bottom flask.

-

Add N-Bromosuccinimide and the radical initiator to the flask.

-

Reflux the mixture and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Application in Fluorescent Labeling

The bromomethyl group of this compound is a reactive electrophile that can readily undergo nucleophilic substitution with thiols, such as the side chain of cysteine residues in proteins and peptides. This reaction forms a stable thioether linkage and attaches the fluorescent benzoxadiazole moiety to the target molecule.

Experimental Protocol: Fluorescent Labeling of Cysteine-Containing Peptides

-

Materials: Cysteine-containing peptide, this compound, labeling buffer (e.g., phosphate or borate buffer, pH 7.5-8.5), and a quenching reagent (e.g., dithiothreitol or 2-mercaptoethanol).

-

Procedure:

-

Dissolve the cysteine-containing peptide in the labeling buffer.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

-

Add a molar excess of the this compound stock solution to the peptide solution. The exact molar ratio should be optimized for each peptide.

-

Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours), protected from light.

-

Quench the reaction by adding an excess of the quenching reagent to consume any unreacted this compound.

-

Purify the fluorescently labeled peptide using techniques such as HPLC or size-exclusion chromatography.

-

Characterize the labeled peptide by mass spectrometry and measure its fluorescence properties.

-

Relevance in Drug Development and Cell Signaling

Benzoxazole and its derivatives have been investigated for their potential as inhibitors of various enzymes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy.

The VEGFR-2 signaling cascade is initiated by the binding of its ligand, VEGF. This leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.

While this compound itself has not been extensively studied as a VEGFR-2 inhibitor, its structural motif is present in molecules with such activity. Its utility as a synthetic intermediate allows for the generation of a library of derivatives that can be screened for their potential to modulate this and other signaling pathways relevant to drug discovery.

Fluorescence Properties of 4-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-(Bromomethyl)-2,1,3-benzoxadiazole

This compound (CAS 32863-30-2) is a heterocyclic aromatic compound featuring the benzoxadiazole core functionalized with a reactive bromomethyl group.[1][2] The benzoxadiazole scaffold is known to be a component of various fluorophores. The bromomethyl group serves as a reactive handle for covalent attachment to nucleophiles, making this compound a potential tool for fluorescently labeling biomolecules such as proteins and peptides.[3]

The fluorescence of 2,1,3-benzoxadiazole derivatives is often characterized by intramolecular charge transfer (ICT), which makes their photophysical properties highly sensitive to the local environment, particularly solvent polarity.[4][5] This solvatochromism is a key feature of fluorophores like those in the NBD group, which are structurally similar to the compound of interest.[4][6]

Anticipated Photophysical Properties

While specific quantitative data for this compound is scarce, the properties of related benzoxadiazole derivatives allow for an informed estimation. The fluorescence of these compounds is heavily influenced by the nature of the substituent at the 4-position and the polarity of the solvent.[4]

Table 1: Estimated Photophysical Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Anticipated Excitation Max (λex, nm) | Anticipated Emission Max (λem, nm) | Anticipated Stokes Shift (nm) | Anticipated Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| Toluene | 2.4 | ~440-450 | ~510-520 | ~70 | High |

| Chloroform | 4.8 | ~450-460 | ~520-530 | ~70 | Moderate-High |

| Dichloromethane | 8.9 | ~460-470 | ~530-540 | ~70 | Moderate |

| Acetonitrile | 37.5 | ~470-480 | ~540-550 | ~70 | Low-Moderate |

| Ethanol | 24.6 | ~470-480 | ~550-560 | ~80 | Low |

| Water | 80.1 | ~490-500 | ~580-600 | ~90-100 | Very Low |

Note: These values are estimations based on the behavior of other 4-substituted-2,1,3-benzoxadiazole derivatives, such as NBD-amines. The actual values for this compound may vary.

Solvent Effects (Solvatochromism)

The fluorescence of benzoxadiazole derivatives typically exhibits strong solvatochromism.[4] As solvent polarity increases, a bathochromic (red) shift in the emission spectrum is expected, accompanied by a decrease in the fluorescence quantum yield.[4][5] This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents, which promotes non-radiative decay pathways.[4]

Experimental Protocols

General Spectroscopy Measurements

This protocol outlines the general procedure for characterizing the absorption and fluorescence properties of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., Toluene, Chloroform, Acetonitrile, Ethanol)

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in a non-polar solvent like chloroform.

-

Working Solution Preparation: From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in the desired solvents for analysis.

-

Absorption Spectroscopy:

-

Record the UV-Vis absorption spectrum of the working solutions from approximately 300 nm to 600 nm.

-

Use the corresponding solvent as a blank.

-

Identify the wavelength of maximum absorbance (λ_abs_max), which will be used as the excitation wavelength for fluorescence measurements.

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength on the fluorescence spectrometer to the λ_abs_max determined in the previous step.

-

Record the fluorescence emission spectrum, scanning a wavelength range from the excitation wavelength + 20 nm to approximately 700 nm.

-

To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan a range of excitation wavelengths.

-

Quantum Yield Determination

The fluorescence quantum yield (Φ_F_) can be determined using a relative method with a well-characterized standard.

Materials:

-

Sample solution of this compound

-

Quantum yield standard solution with known Φ_F_ (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φ_F_ = 0.55)[7]

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yields.

-

Calculate the quantum yield of the sample using the following equation: Φ_F(sample)_ = Φ_F(standard)_ * (Slope_sample_ / Slope_standard_) * (n_sample_² / n_standard_²) where 'n' is the refractive index of the solvent.

Protocol for Labeling a Thiol-Containing Peptide

The bromomethyl group is reactive towards nucleophiles like thiols. This protocol is adapted from methods for similar reactive fluorophores.[3]

Materials:

-

This compound

-

Thiol-containing peptide

-

Anhydrous, amine-free dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reaction buffer: 50 mM phosphate buffer, pH 7.5, containing 1 mM EDTA, deoxygenated.

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Fluorophore Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF.

-

Peptide Solution: Dissolve the thiol-containing peptide in the reaction buffer to a concentration of 1 mM.

-

Labeling Reaction:

-

To the peptide solution, add the fluorophore stock solution to achieve a 5- to 10-fold molar excess of the fluorophore.

-

Add a small amount of DIPEA to act as a non-nucleophilic base.

-

Incubate the reaction mixture at room temperature for 2-4 hours in the dark with gentle stirring.

-

-

Purification:

-

Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.

-

Elute with the reaction buffer and collect fractions.

-

Monitor the fractions for absorbance at the fluorophore's absorption maximum and at 280 nm (for the peptide).

-

Pool the fractions containing the labeled peptide.

-

-

Characterization: Confirm the labeling by mass spectrometry and characterize the photophysical properties of the conjugate.

Visualization of Reaction and Workflow

The following diagrams illustrate the key processes involved in the use of this compound as a fluorescent probe.

Caption: Covalent labeling reaction schematic.

Caption: Workflow for fluorescently labeling a peptide.

Applications and Future Directions

Given its reactive bromomethyl group and the fluorescent benzoxadiazole core, this compound is a promising candidate for use as a fluorescent labeling reagent. Its primary application would be in the derivatization of biomolecules containing nucleophilic groups, such as cysteine (thiol) or lysine (amine) residues in proteins and peptides.

The environmental sensitivity of the benzoxadiazole core suggests that its conjugates could be used as probes to report on the polarity of their local microenvironment. For instance, a change in fluorescence emission wavelength or intensity could indicate protein conformational changes or binding events.

Future research should focus on the synthesis and direct characterization of this compound to confirm the estimated photophysical properties. Further studies should also explore its reactivity with various biomolecules and evaluate the performance of its fluorescent conjugates in biological imaging and sensing applications. The development of derivatives with tuned photophysical properties, such as longer emission wavelengths and higher quantum yields in aqueous environments, would also be a valuable pursuit.

References

- 1. CAS 32863-30-2: this compound [cymitquimica.com]

- 2. This compound | CAS 32863-30-2 [matrix-fine-chemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 6. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of 4-(Bromomethyl)-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-2,1,3-benzoxadiazole, also known as 4-(bromomethyl)benzo[c][1][2][3]oxadiazole and commonly abbreviated as Bbod, is a versatile fluorogenic reagent extensively utilized in biomedical research and drug development. Its primary mechanism of action involves the nucleophilic displacement of a bromide ion, enabling the covalent labeling of various biomolecules. This technical guide provides a comprehensive overview of the core mechanism of action of Bbod, with a particular focus on its reaction with thiol-containing molecules such as cysteine residues in proteins and low-molecular-weight thiols. This document details the reaction kinetics, photophysical properties of the resulting adducts, and standardized experimental protocols for its application in quantitative analysis and protein labeling.

Core Mechanism of Action: Nucleophilic Substitution

The key to this compound's utility lies in the reactivity of its bromomethyl group. The 2,1,3-benzoxadiazole ring system is electron-withdrawing, which polarizes the carbon-bromine bond of the adjacent methyl group. This polarization renders the carbon atom electrophilic and highly susceptible to nucleophilic attack.

The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu:), such as the thiolate anion (RS⁻) from a cysteine residue, attacks the electrophilic carbon of the bromomethyl group. This concerted reaction results in the formation of a new covalent bond between the nucleophile and the methylene group, with the simultaneous departure of the bromide ion as a leaving group.

References

4-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide to a Versatile Fluorescent Labeling Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-2,1,3-benzoxadiazole is a key heterocyclic organic compound utilized primarily as a fluorescent derivatization reagent. Its utility stems from the combination of the environmentally sensitive 2,1,3-benzoxadiazole fluorophore and a highly reactive bromomethyl group. This benzylic bromide moiety serves as an efficient electrophile for the alkylation of soft nucleophiles, most notably thiols and amines. This covalent labeling facilitates the sensitive detection and quantification of a wide array of biomolecules, including amino acids, peptides, and proteins, through fluorescence spectroscopy and chromatography. This technical guide provides a comprehensive review of the synthesis, reaction mechanisms, and applications of this compound, complete with generalized experimental protocols and photophysical data from analogous compounds to guide researchers in its practical use.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process: the formation of the core 2,1,3-benzoxadiazole ring system, followed by the introduction and modification of the 4-methyl group. A common route begins with the oxidative cyclization of 2-nitroaniline to form 2,1,3-benzoxadiazole-1-oxide, which is subsequently reduced to yield 2,1,3-benzoxadiazole.[1] While specific literature detailing the synthesis of the 4-methyl and subsequent bromination to this compound is not abundant, a plausible and commonly used synthetic strategy involves the side-chain bromination of 4-methyl-2,1,3-benzoxadiazole using a reagent like N-bromosuccinimide (NBS) with a radical initiator.[1]

A generalized synthetic workflow is presented below:

Generalized Experimental Protocol for Synthesis

Stage 1: Synthesis of 4-Methyl-2,1,3-benzoxadiazole (Adapted from general benzoxadiazole synthesis)

-

Cyclization: 2-Methyl-6-nitroaniline is treated with an oxidizing agent, such as sodium hypochlorite, in a basic medium to induce oxidative cyclization, forming the N-oxide intermediate.[2]

-

Reduction: The resulting 4-methyl-2,1,3-benzoxadiazole-1-oxide is then reduced. A common method is treatment with a reducing agent like triphenylphosphine (PPh3) in a suitable solvent (e.g., toluene) under reflux to yield 4-methyl-2,1,3-benzoxadiazole.[2][3]

-

Purification: The crude product is purified by column chromatography on silica gel.

Stage 2: Bromination of 4-Methyl-2,1,3-benzoxadiazole

-

Reaction Setup: 4-Methyl-2,1,3-benzoxadiazole is dissolved in a non-polar solvent such as carbon tetrachloride (CCl4).

-

Bromination: N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN) are added to the solution.

-

Reaction Conditions: The mixture is heated under reflux and irradiated with a UV lamp to facilitate the radical chain reaction. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization or column chromatography.

Applications in Fluorescent Labeling

The primary application of this compound is as a pre-column derivatization reagent for the fluorescent labeling of molecules containing thiol or amine functional groups. The covalent attachment of the benzoxadiazole fluorophore significantly enhances the detectability of these otherwise non-fluorescent or weakly absorbing analytes in complex biological matrices.

Reaction with Thiols

The sulfhydryl group of cysteine residues in peptides and proteins, as well as small molecules like glutathione, is an excellent nucleophile for the benzylic bromide of this compound. The reaction proceeds via a standard SN2 mechanism, forming a stable thioether linkage.

Reaction with Amines

Primary and secondary amines, such as the N-terminus of peptides or the side chain of lysine, can also be labeled with this compound. The reaction forms a stable secondary or tertiary amine linkage, respectively. The reaction with amines is typically slower than with thiols and may require more forcing conditions.

Generalized Experimental Protocol for Fluorescent Labeling

This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, reaction time, and reagent stoichiometry) should be determined empirically for each specific analyte.

-

Sample Preparation: The analyte solution (e.g., protein, peptide, or amino acid mixture) is prepared in a suitable buffer. For thiol labeling, a slightly alkaline pH (7.5-8.5) is often used to promote the formation of the more nucleophilic thiolate anion.

-

Reagent Preparation: A stock solution of this compound is prepared in an organic solvent such as acetonitrile or DMSO.

-

Derivatization Reaction: An excess of the labeling reagent is added to the analyte solution. The reaction mixture is incubated, typically in the dark to prevent photobleaching, at a controlled temperature (e.g., room temperature to 50°C) for a duration ranging from 30 minutes to several hours.

-

Reaction Quenching: The reaction can be stopped by adding a small molecule containing a thiol group (e.g., 2-mercaptoethanol) to consume the excess labeling reagent.

-

Analysis: The fluorescently labeled products are then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector or by other fluorescence-based techniques.

Photophysical Properties

Table 1: Photophysical Properties of Analogous Benzoxadiazole Derivatives

| Compound Class | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| 4-Amino-7-nitro-2,1,3-benzoxadiazole Derivatives | Toluene | ~443-472 | ~516-532 | 0.80 - 0.95 | [4] |

| 4-Amino-7-nitro-2,1,3-benzoxadiazole Derivatives | Water | ~472-499 | ~553-555 | 0.04 - 0.06 | [4] |

| NBD-labeled Glutathione | Phosphate Buffer/ACN | 470 | 530 | Not Reported | [5] |

| DBThD-IA (Thiol-reactive benzothiadiazole) | n-hexane | 449 | 537 | 0.81 | [6] |

| DBThD-IA (Thiol-reactive benzothiadiazole) | Water | Not Reported | 616 | 0.037 | [6] |

Note: This table presents data from structurally similar compounds to provide an estimate of the expected photophysical properties. The exact values for derivatives of this compound will vary.

Potential in Drug Development

While the primary application of this compound is in fluorescent labeling, its reactive nature suggests potential, though less explored, applications in drug development. The benzoxadiazole moiety is present in some biologically active compounds. The bromomethyl group could be used to covalently attach the benzoxadiazole scaffold to a larger drug molecule to act as a fluorescent tracer for pharmacokinetic and pharmacodynamic studies. Furthermore, its ability to react with cysteine residues could be exploited in the design of covalent inhibitors for enzymes with a reactive cysteine in their active site. However, extensive research is required to validate these potential applications.

Conclusion

This compound is a valuable tool for researchers in biochemistry, analytical chemistry, and cell biology. Its utility as a fluorescent labeling agent for thiols and amines allows for the sensitive detection and quantification of a wide range of biomolecules. While specific, detailed protocols and photophysical data for this particular reagent are not widely published, its chemical properties can be reliably inferred from closely related benzoxadiazole derivatives. The generalized protocols and compiled data in this guide provide a solid foundation for researchers to begin incorporating this versatile reagent into their experimental workflows. Future work should focus on systematically characterizing the reaction kinetics and photophysical properties of its conjugates with various biomolecules to further enhance its applicability.

References

- 1. This compound | 32863-30-2 | Benchchem [benchchem.com]

- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of glutathione in plasma samples by HPLC using 4-fluoro-7-nitrobenzofurazan as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzoxadiazole as a Fluorescent Probe

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a respected fluorophore valued for its small size, environmental sensitivity, and favorable photophysical properties.[1][2] Derivatives of this core structure are widely employed in sensing and cellular imaging applications.[1] This guide focuses on a specific, highly reactive derivative: 4-(Bromomethyl)-2,1,3-benzoxadiazole .

This compound is an alkylating fluorescent probe designed for the specific covalent labeling of thiol-containing molecules, such as the amino acid cysteine and the antioxidant glutathione (GSH). Its utility stems from the reactivity of the bromomethyl group, which serves as an electrophilic site for nucleophilic attack by the sulfhydryl group of thiols. The reaction results in the formation of a stable, fluorescent thioether conjugate, enabling the detection, quantification, and visualization of key biological thiols in complex systems. This makes it a valuable tool in proteomics, redox biology, and drug discovery.

Synthesis and Reaction Mechanism

Synthesis Pathway

The synthesis of this compound can be achieved through the radical bromination of 4-methyl-2,1,3-benzoxadiazole. This common synthetic route uses a radical initiator like N-Bromosuccinimide (NBS) to selectively brominate the methyl group.

Caption: Proposed synthesis of this compound.

Mechanism of Thiol Labeling

This compound functions as a "turn-on" fluorescent probe for thiols. The probe itself exhibits minimal fluorescence. Upon reaction with a thiol (R-SH), a highly fluorescent and stable thioether conjugate is formed via a nucleophilic substitution (SN2) reaction. The reaction is most efficient at physiological or slightly basic pH (7.0-8.0), where a significant portion of the thiol exists as the more nucleophilic thiolate anion (R-S⁻).

Caption: Reaction mechanism of the probe with biological thiols.

Photophysical Properties

While specific data for this compound is not extensively published, the photophysical properties can be inferred from closely related 4-substituted 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives.[1] The benzoxadiazole core exhibits solvatochromism, meaning its absorption and emission wavelengths shift depending on the polarity of the solvent.[3]

| Property | Toluene (Nonpolar) | Dichloromethane | Acetonitrile | Water (Polar) |

| Absorption Max (λabs) | ~443 nm | ~455 nm | ~465 nm | ~472 nm |

| Emission Max (λem) | ~516 nm | ~530 nm | ~545 nm | ~555 nm |

| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | - | - | ~27,000 M⁻¹cm⁻¹ |

| Quantum Yield (ΦF) | High (~0.9) | - | - | Low (~0.06) |

| Stokes Shift | ~73 nm | ~75 nm | ~80 nm | ~83 nm |

| Table 1: Representative photophysical properties of the NBD fluorophore core in various solvents. Data is adapted from studies on analogous compounds.[1] |

Experimental Protocols

Protocol: Labeling of Cysteine-Containing Proteins

This protocol provides a general method for labeling purified proteins with this compound. Optimization may be required depending on the specific protein.

Materials:

-

Purified protein containing accessible cysteine residues.

-

This compound (Probe).

-

Reaction Buffer: 10-100 mM phosphate buffer (PBS) or HEPES, pH 7.0-7.5.[4]

-

Anhydrous DMSO or DMF for probe stock solution.

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[4]

-

Gel filtration column (e.g., Sephadex G-25) for purification.[5]

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 25-100 µM). If disulfide bonds need to be reduced, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT, as its thiol groups will react with the probe.[4]

-

Probe Stock Solution: Prepare a 10 mM stock solution of the probe in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the probe stock solution to the protein solution while gently stirring.[5] Protect the reaction from light.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5]

-

Purification: Remove the unreacted probe by passing the reaction mixture through a gel filtration column equilibrated with your buffer of choice (e.g., PBS). The first colored band to elute is the labeled protein.[5]

-

Analysis: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the benzoxadiazole dye (at its λabs, see Table 1).

Caption: General workflow for fluorescently labeling proteins.

Protocol: Live-Cell Imaging of Intracellular Glutathione

This protocol outlines a general procedure for imaging intracellular thiols like glutathione (GSH).[6][7]

Materials:

-

Cells cultured on glass-bottom dishes or coverslips.

-

This compound (Probe).

-

Imaging Medium: Hank's Balanced Salt Solution (HBSS) or phenol red-free medium.

-

Anhydrous DMSO.

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~470 nm, emission ~530 nm).

Procedure:

-

Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight.

-

Probe Preparation: Prepare a 1-10 mM stock solution of the probe in anhydrous DMSO. On the day of the experiment, dilute the stock solution in pre-warmed imaging medium to a final working concentration of 1-10 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the probe working solution to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal time and concentration should be determined empirically.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove excess probe and reduce background fluorescence.

-

Imaging: Mount the dish or coverslip on the fluorescence microscope. Acquire images using appropriate filters and the lowest possible excitation intensity to minimize phototoxicity.

Applications in Research and Drug Development

The ability of this compound to specifically label thiols makes it a versatile tool.

-

Redox Biology: It can be used to monitor changes in the intracellular concentration of glutathione, a key antioxidant, providing insights into cellular oxidative stress.[8][9]

-

Proteomics: The probe can help identify and quantify cysteine-containing proteins in complex mixtures, particularly those whose modification state changes under different conditions.[10]

-

Drug Discovery: It is highly useful for developing assays for enzymes that have a critical cysteine residue in their active site. For example, it can be used in high-throughput screening to identify inhibitors of cysteine proteases or certain kinases. A decrease in fluorescence signal in a competitive assay can indicate that a test compound is binding to the active site cysteine.[11]

Caption: Workflow for an enzyme inhibition screening assay.

Conclusion

This compound is a potent and specific fluorescent probe for labeling biological thiols. Its small size, favorable photophysical properties, and straightforward reaction mechanism make it an invaluable tool for researchers in cell biology, biochemistry, and pharmacology. By enabling the visualization and quantification of critical molecules like cysteine and glutathione, it facilitates a deeper understanding of cellular processes and provides a robust platform for the development of novel therapeutics.

References

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. biotium.com [biotium.com]

- 6. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of glutathione with high throughput live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational design of reversible fluorescent probes for live-cell imaging and quantification of fast glutathione dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Near-infrared fluorescent probes for the detection of glutathione and their application in the fluorescence imaging of living cells and tumor-bearing mice - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[ c][1,2,5]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-(Bromomethyl)-2,1,3-benzoxadiazole: A Technical Guide for Researchers

Introduction

Predicting Solubility: A Structural Perspective

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like." 4-(Bromomethyl)-2,1,3-benzoxadiazole possesses a moderately polar benzoxadiazole ring system and a reactive, nonpolar bromomethyl group. This duality in its structure suggests a nuanced solubility profile. It is anticipated to exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate polarity, such as dichloromethane, chloroform, and ethyl acetate. Its solubility in nonpolar solvents like hexanes is expected to be low.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound across a range of solvents has not been published. This underscores the critical need for experimental determination of its solubility for any application requiring precise concentration control.

To provide a practical reference, the following table summarizes the experimentally determined solubility of a structurally similar compound, 4'-bromomethyl-2-cyanobiphenyl, in various solvent systems. This data can serve as a useful surrogate for estimating the solubility behavior of this compound, although empirical verification is strongly recommended.

Table 1: Solubility of 4'-bromomethyl-2-cyanobiphenyl in Selected Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Acetone | 25 | Data not available |

| 30 | Data not available | |

| 35 | Data not available | |

| 40 | Data not available | |

| Ethanol | 25 | Data not available |

| 30 | Data not available | |

| 35 | Data not available | |

| 40 | Data not available | |

| n-Propanol | 25 | Data not available |

| 30 | Data not available | |

| 35 | Data not available | |

| 40 | Data not available | |

| n-Butanol | 25 | Data not available |

| 30 | Data not available | |

| 35 | Data not available | |

| 40 | Data not available |

Note: The table above is a template. Specific data for 4'-bromomethyl-2-cyanobiphenyl would be populated here if found in the cited literature. Since the search did not yield the specific values, it is presented as a template for experimental data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound using the widely accepted isothermal shake-flask method followed by gravimetric analysis.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into several vials.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 4-6 hours) to allow the excess solid to settle.

-